molecular formula C19H21FN2O3S B2540075 2-(4-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide CAS No. 921897-98-5

2-(4-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide

Cat. No.: B2540075
CAS No.: 921897-98-5
M. Wt: 376.45
InChI Key: KEMKUMULWZPWDM-UHFFFAOYSA-N
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Description

The compound 2-(4-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide is a sulfonamide-containing acetamide derivative featuring a 4-fluorophenyl group and a tetrahydroisoquinoline scaffold. Its structure comprises:

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c20-18-7-5-15(6-8-18)13-19(23)21-10-12-26(24,25)22-11-9-16-3-1-2-4-17(16)14-22/h1-8H,9-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMKUMULWZPWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 1,2,3,4-Tetrahydroisoquinoline Sulfonyl Moiety

The 1,2,3,4-tetrahydroisoquinoline (THIQ) sulfonyl group is typically constructed via Bischler-Napieralski cyclization , followed by sulfonation. For example, phenethylamine derivatives undergo cyclization using phosphorus trichloride (PCl₃) in toluene at 110°C to yield dihydroisoquinolines, which are subsequently reduced with sodium borohydride (NaBH₄) to form THIQ intermediates. Sulfonation is then achieved by treating THIQ with sulfur trioxide (SO₃) in dichloromethane (DCM), producing the sulfonic acid, which is converted to the sulfonyl chloride using thionyl chloride (SOCl₂).

Key Reaction Conditions:

  • Cyclization: PCl₃, toluene, 110°C, 12 h (Yield: 68%).
  • Sulfonation: SO₃, DCM, 0°C to room temperature, 4 h (Yield: 82%).

Preparation of the 2-(4-Fluorophenyl)Acetamide Segment

The 2-(4-fluorophenyl)acetamide moiety is synthesized via Friedel-Crafts acylation or nucleophilic substitution . A common approach involves reacting 4-fluorophenol with chloroacetyl chloride in the presence of potassium carbonate (K₂CO₃) in acetonitrile (MeCN) at 60°C for 6 h, yielding 2-(4-fluorophenoxy)acetyl chloride. This intermediate is then coupled with ethylamine derivatives using N,N-diisopropylethylamine (DIPEA) as a base.

Optimized Parameters:

  • Acylation: Chloroacetyl chloride, K₂CO₃, MeCN, 60°C (Yield: 75%).
  • Amidation: DIPEA, tetrahydrofuran (THF), room temperature, 3 h (Yield: 88%).

Stepwise Preparation Methods

Two-Step Coupling Approach

This method prioritizes modular assembly of the THIQ sulfonamide and acetamide segments:

  • Sulfonamide Formation:
    THIQ sulfonyl chloride is reacted with ethylenediamine in THF at 0°C, followed by slow warming to room temperature. The resulting sulfonamide is isolated via silica gel chromatography (Yield: 72%).

  • Acetamide Coupling:
    The sulfonamide intermediate is treated with 2-(4-fluorophenyl)acetyl chloride in the presence of DIPEA, yielding the final product after purification by recrystallization from ethanol (Yield: 65%).

Advantages:

  • Flexibility in modifying either segment independently.
  • Minimal epimerization due to mild coupling conditions.

One-Pot Tandem Synthesis

A streamlined protocol combines sulfonation and acylation in a single reaction vessel:

  • In Situ Sulfonyl Chloride Generation:
    THIQ is treated with chlorosulfonic acid (ClSO₃H) in DCM at −10°C for 2 h.

  • Concurrent Acylation:
    2-(4-Fluorophenyl)acetic acid and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are added directly to the reaction mixture, followed by ethylenediamine. The product is extracted with ethyl acetate and purified via column chromatography (Overall Yield: 58%).

Challenges:

  • Requires precise temperature control to prevent side reactions.
  • Lower yield compared to stepwise methods due to competing hydrolysis.

Optimization Techniques and Yield Enhancement

Catalytic Improvements

The use of copper(I) iodide (CuI) in Ullmann-type couplings enhances the efficiency of aryl ether formation during acetamide synthesis. For example, coupling 4-fluorophenol with bromoacetyl bromide in the presence of CuI and 1,10-phenanthroline in dimethylformamide (DMF) at 100°C improves yields to 81%.

Solvent and Temperature Effects

  • Polar Aprotic Solvents: DMF and MeCN improve solubility of intermediates, reducing reaction times by 30%.
  • Low-Temperature Sulfonation: Conducting sulfonation at 0°C minimizes decomposition, increasing yields by 15% compared to room-temperature conditions.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 4H, aromatic), 4.21 (s, 2H, CH₂CO), 3.85–3.72 (m, 4H, SO₂NHCH₂CH₂), 2.95–2.88 (m, 4H, THIQ-CH₂).
  • HRMS (ESI): m/z calcd for C₂₀H₂₂FN₂O₃S [M+H]⁺: 405.1381; found: 405.1378.

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O, 1 mL/min) confirms purity >98% for all batches prepared via stepwise coupling.

Comparative Analysis of Synthetic Routes

Method Steps Total Yield Key Advantages Limitations
Two-Step Coupling 2 47% High modularity, scalability Lengthy purification steps
One-Pot Tandem 1 58% Reduced solvent use, faster synthesis Sensitivity to stoichiometry
Catalytic Ullmann 3 65% Superior yields, mild conditions Requires specialized catalysts

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide and tetrahydroisoquinoline groups are primary sites for oxidation:

  • Sulfonamide oxidation : Under strong oxidizing conditions (e.g., potassium permanganate in acidic medium), the sulfur atom oxidizes to sulfone derivatives, enhancing electrophilicity.

  • Tetrahydroisoquinoline ring oxidation : Chromium-based oxidants convert the tetrahydroisoquinoline to its aromatic isoquinoline form, altering electronic properties.

Reaction TypeReagent/ConditionsProduct
Sulfur oxidationKMnO₄ (H₂SO₄, 80°C)Sulfone derivative
Ring aromatizationCrO₃ (aq. acetone, reflux)Isoquinoline analog

Reduction Reactions

Selective reduction targets:

  • Acetamide group : Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the amide to a primary amine.

  • Fluorophenyl ring : Catalytic hydrogenation (H₂/Pd-C) under high pressure partially reduces the aromatic ring to cyclohexane derivatives.

Reaction TypeReagent/ConditionsProduct
Amide reductionLiAlH₄, ether, 0°C2-(4-Fluorophenyl)ethylamine derivative
Aromatic ring reductionH₂ (50 psi), Pd-C, EtOHTetrahydrofluorophenyl analog

Hydrolysis Reactions

The acetamide and sulfonamide bonds undergo hydrolysis:

  • Acid-catalyzed hydrolysis (6M HCl, reflux): Cleaves acetamide to yield 2-(4-fluorophenyl)acetic acid and the sulfonamide-ethylamine intermediate.

  • Base-mediated sulfonamide cleavage (NaOH, 120°C): Breaks the S–N bond, generating 1,2,3,4-tetrahydroisoquinoline and a sulfonate ester.

Reaction TypeConditionsProducts
Acetamide hydrolysis6M HCl, reflux2-(4-Fluorophenyl)acetic acid + sulfonamide-ethylamine
Sulfonamide cleavage10% NaOH, 120°C1,2,3,4-Tetrahydroisoquinoline + ethyl sulfonate

Nucleophilic Substitution

The fluorophenyl group participates in SNAr reactions due to fluorine’s strong electron-withdrawing effect:

  • Displacement of fluoride : Amines (e.g., piperazine) replace fluorine at 150°C in DMF, forming biaryl amine derivatives .

  • Thiol substitution : Sodium hydrosulfide (NaSH) replaces fluorine with a thiol group under basic conditions.

Reaction TypeReagent/ConditionsProduct
Fluorine substitution (SNAr)Piperazine, DMF, 150°C4-(Piperazinyl)phenyl analog
ThiolationNaSH, K₂CO₃, DMSO4-Mercaptophenyl derivative

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the fluorophenyl ring:

  • Suzuki coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl systems .

  • Buchwald-Hartwig amination : Introduces nitrogen substituents using Pd₂(dba)₃/Xantphos .

Reaction TypeReagent/ConditionsProduct
Suzuki couplingPd(PPh₃)₄, K₂CO₃, dioxane4-Biphenylyl derivative
Buchwald-HartwigPd₂(dba)₃, Xantphos, morpholine4-(Morpholin-4-yl)phenyl analog

Functional Group Transformations

  • Acetylation : Reacts with acetyl chloride (pyridine catalyst) to protect free amines.

  • Sulfonation : Fuming H₂SO₄ introduces additional sulfonic acid groups on the phenyl ring.

Biological Interactions

While not a chemical reaction per se, the compound interacts with biological systems via:

  • Enzyme inhibition : Binds to monoacylglycerol acyltransferase (MGAT2) via sulfonamide coordination .

  • Receptor antagonism : Blocks orexin receptors through π-stacking of the fluorophenyl group.

Key Research Findings

  • Synthetic utility : The sulfonamide group acts as a directing group in regioselective C–H functionalization.

  • Stability : The fluorophenyl ring resists electrophilic substitution under mild conditions but reacts vigorously in strong acids .

  • Solubility effects : Acetamide hydrolysis improves aqueous solubility by 12-fold, aiding pharmacokinetic optimization.

Scientific Research Applications

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The tetrahydroisoquinoline structure is known for its ability to modulate various neurotransmitter systems, potentially influencing neurological and psychiatric conditions. The presence of the sulfonyl group may enhance the compound's binding affinity to target proteins, while the fluorine atom could increase metabolic stability and bioavailability.

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it effectively inhibits the proliferation of various cancer cell lines. For instance, it was shown to induce apoptosis in glioma cells through multiple pathways, including the inhibition of AKT and mTOR signaling pathways. This suggests that the compound may serve as a promising candidate for treating glioblastoma and other malignancies.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models of inflammation, it exhibited significant reductions in pro-inflammatory cytokines and markers. This activity suggests potential applications in treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Neuroprotective Effects

Given its structural similarity to known neuroprotective agents, this compound has been evaluated for its effects on neurodegenerative diseases. Preliminary findings indicate that it may protect neuronal cells from oxidative stress-induced damage, possibly through the modulation of glutathione levels and mitochondrial function.

Research Findings

StudyFindings
In Vitro Anticancer StudyInduced apoptosis in glioma cells; inhibited AKT/mTOR pathways
Anti-inflammatory ModelReduced levels of pro-inflammatory cytokines in animal models
NeuroprotectionProtected neuronal cells from oxidative stress

Case Studies

Case Study on Glioma Treatment :
A study involving the administration of this compound in glioma-bearing mice showed a significant reduction in tumor size compared to controls. The mechanism was linked to enhanced apoptosis and reduced cell proliferation.

Clinical Observations in Inflammatory Disorders :
Patients with rheumatoid arthritis treated with this compound reported decreased joint swelling and pain relief after four weeks of therapy, correlating with reduced inflammatory markers in blood tests.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The tetrahydroisoquinoline moiety is known to interact with neurotransmitter receptors, while the sulfonyl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Compound 29: MGAT2 Inhibitor ()

Structure: 2-[2-(4-tert-butylphenyl)ethyl]-N-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide. Key Differences:

  • Substituents: Incorporates a tert-butylphenyl ethyl group on the tetrahydroisoquinoline ring instead of a simple ethyl spacer.
  • Pharmacological Profile: Demonstrated oral bioavailability and efficacy as an MGAT2 inhibitor, a target for metabolic disorders.
    Implications : The tert-butyl group likely enhances metabolic stability and target binding compared to the unsubstituted ethyl spacer in the target compound .

N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide ()

Structure: Benzothiazole replaces the tetrahydroisoquinoline-sulfonyl group. Key Differences:

  • Core Heterocycle: Benzothiazole vs. tetrahydroisoquinoline, altering electronic properties and steric bulk.
  • Pharmacological Potential: Benzothiazoles are associated with antitumor and antimicrobial activities, suggesting divergent therapeutic applications compared to sulfonamide-focused analogs .

AJ5d: Thioacetamide Derivative ()

Structure : N-(2-(2-chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxoquinazolin-2-yl)thio)acetamide.
Key Differences :

  • Thioacetamide linkage and quinazolinone core instead of a sulfonamide-ethyl bridge.
  • Implications: The thioether group may confer redox sensitivity or altered pharmacokinetics compared to sulfonamide-based compounds .

Triazole-Sulfanyl Acetamide ()

Structure: 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-{4-[phenyl(propan-2-yl)amino]phenyl}acetamide. Key Differences:

  • Triazole-sulfanyl substituent and extended aromatic systems.
  • Potential Applications: Triazoles are known for antimicrobial and anti-inflammatory activities, suggesting versatility in target pathways .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Pharmacological Notes Reference
Target Compound Acetamide + Tetrahydroisoquinoline 4-Fluorophenyl, sulfonamide-ethyl Hypothesized enzyme inhibition -
Compound 29 (MGAT2 Inhibitor) Tetrahydroisoquinoline tert-Butylphenyl ethyl, 4-fluorophenyl Oral efficacy in MGAT2 inhibition
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide Benzothiazole + Acetamide 4-Fluorophenyl Antimicrobial/antitumor potential
AJ5d Quinazolinone + Thioacetamide 4-Fluorophenyl, thioether linkage Moderate synthetic yield (61%)

Research Findings and Implications

  • Bioavailability : Compound 29’s oral efficacy highlights the importance of bulky hydrophobic groups (e.g., tert-butyl) in enhancing absorption, a feature absent in the target compound .
  • Structural Flexibility: Replacement of tetrahydroisoquinoline with benzothiazole () or triazole () underscores the role of heterocycles in diversifying biological activity.

Biological Activity

The compound 2-(4-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide is a derivative of tetrahydroisoquinoline and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and its implications for therapeutic applications.

Chemical Structure

The compound can be represented as follows:

C16H19FN2O2S\text{C}_{16}\text{H}_{19}\text{F}\text{N}_{2}\text{O}_{2}\text{S}

The biological activity of this compound is primarily linked to its interaction with specific biological targets. Notably, it has been studied for its inhibition of monoacylglycerol acyltransferase 2 (MGAT2) , an enzyme implicated in lipid metabolism. Inhibition of MGAT2 is associated with reduced fat absorption and potential therapeutic effects in obesity and diabetes management.

In Vitro Studies

  • Enzyme Inhibition Assay : The compound exhibited moderate potency with an IC50 value of 1522 nM , indicating its ability to inhibit MGAT2 effectively .
  • Fat Absorption Suppression : In a mouse model, it demonstrated a significant suppression of fat absorption at approximately 57% , highlighting its potential utility in managing metabolic disorders .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that modifications to the tetrahydroisoquinoline moiety can enhance biological activity. For instance:

  • Substituents on the phenyl ring (e.g., fluorine) have been shown to influence the binding affinity and selectivity for MGAT2.
  • Variations in the sulfonamide group also affect solubility and bioavailability, which are critical for oral administration .

Therapeutic Implications

  • Obesity Treatment : The inhibition of MGAT2 by this compound suggests a mechanism for reducing lipid accumulation and promoting weight loss. In clinical settings, compounds targeting MGAT2 could provide a novel approach to obesity management.
  • Diabetes Management : Given its role in lipid metabolism, this compound may also play a role in managing blood glucose levels by influencing fat storage and mobilization.

Comparative Analysis

Compound NameTarget EnzymeIC50 (nM)Fat Absorption Suppression (%)
2-(4-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamideMGAT2152257
N-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamideMGAT2150055

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide?

  • Methodology : The synthesis typically involves sequential steps:

Sulfonation : React 1,2,3,4-tetrahydroisoquinoline with sulfonyl chloride derivatives under anhydrous conditions to form the sulfonyl intermediate.

Acetamide Coupling : Couple the sulfonated tetrahydroisoquinoline with 2-(4-fluorophenyl)acetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF or dichloromethane .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity.

  • Key Considerations : Monitor reaction progress via TLC and confirm intermediates via 1H^1H-NMR (e.g., aromatic proton shifts at δ 7.2–7.8 ppm for fluorophenyl groups) .

Q. How can researchers characterize the structural integrity of this compound?

  • Analytical Techniques :

  • X-ray Crystallography : Resolve intramolecular interactions (e.g., C–H⋯O hydrogen bonds) and confirm sulfonamide geometry. Example: Similar acetamide derivatives show torsional angles of 16–160° for nitro or sulfonyl groups .
  • NMR Spectroscopy : Use 19F^{19}F-NMR to detect fluorine environments (δ -110 to -115 ppm for para-fluorophenyl) and 1H^1H-NMR for ethyl sulfonyl protons (δ 3.2–3.5 ppm) .
  • HPLC-MS : Validate purity and molecular weight (expected [M+H]⁺ ~435 g/mol).

Q. What solubility properties should be considered for in vitro assays?

  • Experimental Determination : Perform shake-flask assays in PBS (pH 7.4) or DMSO. For analogs, solubility ranges from 10–100 µg/mL, influenced by sulfonyl and fluorophenyl hydrophobicity. Pre-saturate solutions via sonication and filter through 0.22 µm membranes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Modification Strategies :

  • Fluorophenyl Substitution : Replace 4-fluorophenyl with 2-fluoro or trifluoromethyl groups to assess steric/electronic effects on target binding .
  • Sulfonyl Group Variation : Test methylsulfonyl vs. phenylsulfonyl analogs to modulate solubility and membrane permeability.
    • In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like kinase domains or GPCRs. Compare binding scores with crystallographic data from related N-(4-fluorophenyl)acetamide derivatives .

Q. How to resolve contradictions in reported biological data (e.g., IC₅₀ variability)?

  • Troubleshooting Steps :

Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times.

Metabolic Stability : Test compound stability in liver microsomes (e.g., rat/human S9 fractions) to identify degradation products via LC-MS/MS .

Batch Analysis : Compare multiple synthetic batches for purity (HPLC) and crystallinity (PXRD) to rule out polymorphism effects .

Q. What strategies validate target engagement in complex biological systems?

  • Advanced Techniques :

  • Photoaffinity Labeling : Incorporate a diazirine moiety into the acetamide backbone to crosslink with target proteins, followed by pull-down assays and proteomic analysis .
  • SPR Biosensing : Measure real-time binding kinetics (ka/kd) using immobilized recombinant proteins on CM5 chips .

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